molecular formula C19H22Cl2N2O B6124031 2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol

2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol

Cat. No. B6124031
M. Wt: 365.3 g/mol
InChI Key: YKHYCXJLFPDDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenol, commonly known as DDM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDM is a potent inhibitor of a class of enzymes known as phosphodiesterases, which play a crucial role in regulating various cellular processes.

Scientific Research Applications

DDM has been widely used in scientific research as a tool to study the role of phosphodiesterases in various cellular processes. It has been shown to be effective in inhibiting the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory responses, memory formation, and other processes. DDM has also been used to study the role of PDE4 in the development of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.

Mechanism of Action

DDM works by binding to the active site of PDE4 and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP), a key signaling molecule in many cellular processes. This leads to an increase in cAMP levels, which can have a variety of effects depending on the cell type and context. In general, increased cAMP levels can lead to reduced inflammation, improved memory formation, and other beneficial effects.
Biochemical and Physiological Effects:
DDM has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In general, DDM has been found to reduce inflammation in various models of disease, including asthma, COPD, and inflammatory bowel disease. It has also been shown to improve memory formation and cognitive function in animal models of Alzheimer's disease. Additionally, DDM has been found to have anti-tumor effects in some cancer cell lines.

Advantages and Limitations for Lab Experiments

DDM has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PDE4, which makes it useful for studying the role of this enzyme in various cellular processes. Additionally, DDM has been shown to be effective in a variety of animal models of disease, which suggests that it may have therapeutic potential. However, there are also some limitations to using DDM in lab experiments. For example, it can be difficult to obtain pure DDM in large quantities, which can limit its usefulness in certain experiments. Additionally, DDM can have off-target effects on other phosphodiesterases, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on DDM. One area of interest is the development of more selective inhibitors of PDE4, which could help to minimize off-target effects. Additionally, there is interest in exploring the therapeutic potential of DDM and related compounds in various diseases, including asthma, COPD, and Alzheimer's disease. Finally, there is ongoing research on the role of phosphodiesterases in various cellular processes, which could lead to new insights into the mechanisms of disease and potential therapeutic targets.

Synthesis Methods

DDM can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with 2,3-dimethylphenylpiperazine in the presence of a base, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield DDM in its hydrochloride salt form.

properties

IUPAC Name

2,4-dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O/c1-13-4-3-5-18(14(13)2)23-8-6-22(7-9-23)12-15-10-16(20)11-17(21)19(15)24/h3-5,10-11,24H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYCXJLFPDDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(=CC(=C3)Cl)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]phenol

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